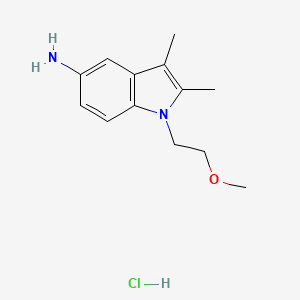

1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

Detailed NMR spectral assignments are absent in the provided sources. However, the SMILES string (CC1=C(N(C2=C1C=C(C=C2)N)CCOC)C.Cl ) permits theoretical predictions:

- Aromatic protons : Multiplet signals between δ 6.5–7.5 ppm for the indole ring.

- Methoxy group : A singlet near δ 3.3 ppm for the –OCH₃ group.

- Methylene groups : Triplets or quartets near δ 3.5 ppm (CH₂–O) and δ 2.5–3.0 ppm (N–CH₂–CH₂–O).

- Methyl groups : Singlets around δ 2.1–2.3 ppm for the 2- and 3-methyl substituents.

Infrared (IR) and Raman Spectroscopy

IR spectra would exhibit key absorptions corresponding to:

Mass Spectrometry (MS) and High-Resolution MS

The molecular ion peak ([M]⁺) is observed at m/z 254.75 , matching the exact mass of C₁₃H₁₉ClN₂O. Fragmentation patterns likely include:

- Loss of the methoxy-ethyl group (–C₃H₇O, 75 Da).

- Cleavage of the N–CH₂ bond, yielding fragments at m/z 168 (C₁₀H₁₀ClN) and 86 (C₃H₇ON).

Thermodynamic Properties

Melting Point and Boiling Point

Experimental melting or boiling points are not reported in the provided literature. Hydrochloride salts of similar amines typically exhibit melting points above 200°C, but definitive data for this compound remains uncharacterized.

Solubility and Partition Coefficients

Solubility parameters are unspecified, though hydrochloride salts generally display moderate water solubility. The calculated logP (octanol-water partition coefficient) of 2.3 suggests balanced lipophilicity, aligning with the methoxy-ethyl group’s polarity and aromatic hydrophobic core.

Table 2: Predicted Physicochemical Properties

| Property | Value/Description |

|---|---|

| logP | 2.3 |

| Water Solubility | Moderate (hydrochloride) |

| pKa (amine) | ~9.0 (protonated in salt) |

Properties

IUPAC Name |

1-(2-methoxyethyl)-2,3-dimethylindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-9-10(2)15(6-7-16-3)13-5-4-11(14)8-12(9)13;/h4-5,8H,6-7,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPDWJVAFZQFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)N)CCOC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride generally involves:

- Construction or procurement of a suitably substituted indole intermediate.

- Introduction of the 2-methoxyethyl substituent at the nitrogen atom of the indole.

- Installation of methyl groups at the 2- and 3-positions of the indole ring.

- Functionalization at the 5-position with an amine group.

- Conversion of the free amine to its hydrochloride salt.

This sequence requires careful control of reaction conditions to achieve regioselectivity and to preserve sensitive functional groups.

Preparation of the Indole Core with Methyl Substituents

The 2,3-dimethyl substitution pattern on the indole ring can be achieved via selective methylation or by using substituted starting materials. Literature suggests:

- Starting from 2,3-dihydroindole derivatives, methyl groups can be introduced via alkylation reactions or by using methyl-substituted precursors in indole ring synthesis pathways.

- For example, 2,3-dihydro-1H-indol derivatives have been prepared and subsequently functionalized by acetylation, reduction, and alkylation steps under controlled conditions such as low temperature and inert atmosphere to yield 2,3-dimethylindole intermediates.

Introduction of the 2-Methoxyethyl Group at Nitrogen

N-alkylation of the indole nitrogen with 2-methoxyethyl moiety is typically carried out by:

- Reacting the indole intermediate with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions.

- Common bases used include potassium carbonate or sodium hydride in polar aprotic solvents like DMF or THF.

- The reaction is generally performed at moderate temperatures (25-60°C) to ensure selective N-alkylation without affecting other substituents.

The introduction of the amine group at the 5-position of the indole ring is a critical step, often achieved by:

- Nitration at the 5-position followed by catalytic hydrogenation to convert the nitro group to an amine.

- For instance, 5-nitroindole derivatives can be reduced using palladium on carbon with ammonium formate or hydrogen gas under reflux conditions to yield 5-aminoindole derivatives.

- Alternative methods include direct amination via nucleophilic aromatic substitution if suitable leaving groups are present.

Formation of Hydrochloride Salt

The free amine is converted into the hydrochloride salt by:

- Treating the 5-aminoindole derivative with hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol.

- The reaction is typically carried out at room temperature with stirring for several hours to ensure complete salt formation.

- The hydrochloride salt precipitates out and is collected by filtration, washed, and dried under vacuum.

Representative Preparation Procedure (Summarized)

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2,3-dimethylindole intermediate | Alkylation or substituted indole synthesis; inert atmosphere; low to moderate temperature | 2,3-dimethylindole derivative |

| 2 | N-alkylation with 2-methoxyethyl halide | Base (K2CO3/NaH), solvent DMF or THF, 25-60°C | 1-(2-Methoxy-ethyl)-2,3-dimethylindole |

| 3 | Nitration at 5-position | Controlled nitration conditions | 5-nitro derivative |

| 4 | Reduction of nitro to amine | Pd/C catalyst, ammonium formate or H2 gas, reflux | 5-amino derivative |

| 5 | Formation of hydrochloride salt | HCl in ether or ethanol, room temperature | This compound |

Research Findings and Optimization Notes

- The reduction step using ammonium formate and palladium on activated carbon is efficient and yields high purity amine with minimal side products.

- N-alkylation selectivity is enhanced by controlling base strength and temperature, avoiding O-alkylation or multiple alkylations.

- The hydrochloride salt formation improves compound stability and facilitates purification by precipitation.

- Purification methods include recrystallization from ethyl acetate/diethyl ether mixtures and chromatographic techniques when necessary.

- Scale-up processes require careful control of reaction exotherms and solvent removal under reduced pressure to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the indole ring or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the indole ring.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride is primarily explored for its therapeutic potential. Research indicates that compounds with indole structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of indole compounds can inhibit tumor growth by affecting various cellular pathways. In vitro assays showed that this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting its potential as a lead compound for drug development.

Proteomics Research

This compound is utilized in proteomics to study protein interactions and modifications. Its ability to modify amino acids can help in the understanding of protein function and structure.

Case Study: Protein Modification

In experiments where this compound was used to label proteins, researchers observed enhanced detection methods for specific proteins involved in disease pathways. This application is crucial for developing targeted therapies and understanding disease mechanisms.

Neuropharmacology

Research has indicated that similar indole derivatives may influence neurotransmitter systems, suggesting a role in neuropharmacological studies.

Case Study: Neurotransmitter Interaction

A recent investigation into the effects of indole derivatives on serotonin receptors revealed that such compounds could modulate receptor activity, providing insights into their potential use in treating mood disorders.

Summary of Findings

The applications of this compound span several fields within scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Solubility and Bioavailability

- The methoxy-ethyl group in the target compound improves water solubility compared to purely alkyl-substituted analogs (e.g., ethyl or methyl groups in and ) due to its polar oxygen atom .

- In contrast, dihydroindole derivatives () exhibit reduced solubility owing to their non-planar, partially saturated rings, which may limit membrane permeability .

Steric and Electronic Influences

Pharmacological Implications

- Aminoethyl-substituted indoles () are structurally analogous to tryptamine, suggesting serotonin receptor (5-HT) affinity. The target compound’s dimethyl and methoxy-ethyl groups may alter receptor selectivity or metabolic stability .

- N,N-Dimethylaminoethyl chains () are common in CNS-active drugs; the target compound’s methoxy-ethyl group may offer a balance between lipophilicity and solubility for improved blood-brain barrier penetration .

Biological Activity

1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 254.76 g/mol

- CAS Number : 229345-42-0

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, indole derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Strain | MIC (μg/mL) |

|---|---|---|

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus ATCC 25923 | 3.90 |

| S. aureus ATCC 43300 (MRSA) | <1 |

Cytotoxicity and Antiproliferative Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may inhibit the growth of rapidly dividing cancer cells while sparing normal fibroblast cells.

Table 2: Cytotoxicity Data

| Cell Line | IC (nM) |

|---|---|

| A549 (Lung Cancer) | 25.3 ± 4.6 |

| KG1 (Leukemia) | 77.4 ± 6.2 |

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. For example, studies on related indazole-containing compounds have demonstrated their role in inhibiting key signaling pathways involved in cell proliferation and survival.

Study on Indole Derivatives

A study published in the journal Molecules highlighted the synthesis and biological evaluation of various indole derivatives, including those structurally related to this compound. The findings revealed that certain derivatives exhibited potent inhibition of fibroblast growth factor receptors (FGFR), which are critical in cancer progression.

Clinical Evaluation

Clinical evaluations of similar compounds have shown promising results in terms of safety and efficacy. For instance, one study reported that a derivative was well tolerated up to doses of 400 mg twice daily, demonstrating antitumor activity in patients with specific genetic mutations.

Q & A

Q. Table 1: Key Functional Groups and Reactivity

| Position | Group | Reactivity Impact |

|---|---|---|

| 1 | 2-Methoxy-ethyl | Solubility enhancement, steric effects |

| 2,3 | Methyl | Conformational stabilization |

| 5 | Primary amine | Salt formation, nucleophilic substitution |

Basic: How can researchers assess the purity of this compound in laboratory settings?

Answer:

Purity assessment requires a multi-technique approach:

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for baseline separation. Purity ≥98% is typical for research-grade material .

- NMR Spectroscopy : Compare integration ratios of methyl (δ 2.1–2.3 ppm), methoxy (δ 3.3–3.5 ppm), and aromatic protons (δ 6.8–7.2 ppm) to detect impurities .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 247.1 [M+H]⁺ for the free base and 283.1 [M+HCl]⁺ for the hydrochloride salt .

Advanced: What experimental strategies optimize the synthesis yield of this compound?

Answer:

Key optimization steps include:

- Reaction Solvent : Use DMF or THF to stabilize intermediates during alkylation of the indole nitrogen .

- Catalyst Selection : Pd/C or Ni catalysts improve efficiency in reductive amination steps (e.g., converting nitro to amine groups) .

- Temperature Control : Maintain 0–5°C during HCl salt formation to prevent decomposition .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization in ethanol/ether .

Q. Table 2: Yield Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | +15% |

| Catalyst (Reduction) | 5% Pd/C | +20% |

| Recrystallization | Ethanol/ether | Purity +10% |

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Address discrepancies through:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity measurements .

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to confirm target specificity .

Advanced: What methodologies are recommended for studying the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC; instability is common at pH <3 due to amine protonation .

- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) and analyze by LC-MS for hydroxylated byproducts .

- Light Sensitivity : Store in amber vials and test photodegradation under UV/visible light (300–700 nm) .

Q. Table 3: Stability Profile

| Condition | Degradation Pathway | Half-Life (37°C) |

|---|---|---|

| pH 2.0 (HCl) | Amine hydrolysis | 2.5 h |

| pH 7.4 (PBS) | Minimal degradation | >48 h |

| UV Light (365 nm) | Indole ring cleavage | 6 h |

Advanced: How can computational modeling predict this compound’s interaction with target proteins?

Answer:

- Docking Simulations : Use AutoDock Vina or MOE to model binding to serotonin receptors (e.g., 5-HT₂A). Focus on the indole core and amine group for hydrogen bonding .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å indicates stable complexes) .

- QSAR Models : Coramine substituent descriptors (e.g., logP, polar surface area) with activity data to guide structural analogs .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of hydrochloride dust .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA Class 9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.